

synthesis of 1-(2-propyn-1-yl)-4-piperidinone

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Compound of Interest

Compound Name: **1-(2-Propyn-1-yl)-4-piperidinone**

Cat. No.: **B1648696**

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An In-depth Technical Guide to the Synthesis of **1-(2-propyn-1-yl)-4-piperidinone**

Abstract

This technical guide provides a comprehensive overview of the synthesis of **1-(2-propyn-1-yl)-4-piperidinone**, a valuable heterocyclic building block. The core of this synthesis is the N-alkylation of 4-piperidone with propargyl bromide, a robust and efficient transformation. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed experimental protocol, an exploration of the underlying reaction mechanism, and a thorough guide to the characterization of the final product. By grounding the procedure in established chemical principles and providing practical insights, this guide aims to empower scientists to reliably execute and understand this important synthesis.

Introduction and Significance

1-(2-propyn-1-yl)-4-piperidinone is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. It incorporates two key structural motifs: the 4-piperidone ring and a terminal alkyne (propargyl group).

- The 4-Piperidone Core: The piperidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals.^[1] The ketone functionality at the 4-position serves as a versatile handle for further chemical modifications, such as reductive amination or aldol condensations, enabling the construction of complex molecular architectures.^{[2][3]}
- The Propargyl Group: The terminal alkyne is a highly valuable functional group, most notably for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry."

This allows for the efficient and specific conjugation of the molecule to other entities, such as biomolecules, polymers, or fluorescent tags.

The combination of these features makes **1-(2-propyn-1-yl)-4-piperidinone** an important intermediate for creating diverse chemical libraries, developing novel pharmaceutical agents, and constructing advanced materials.

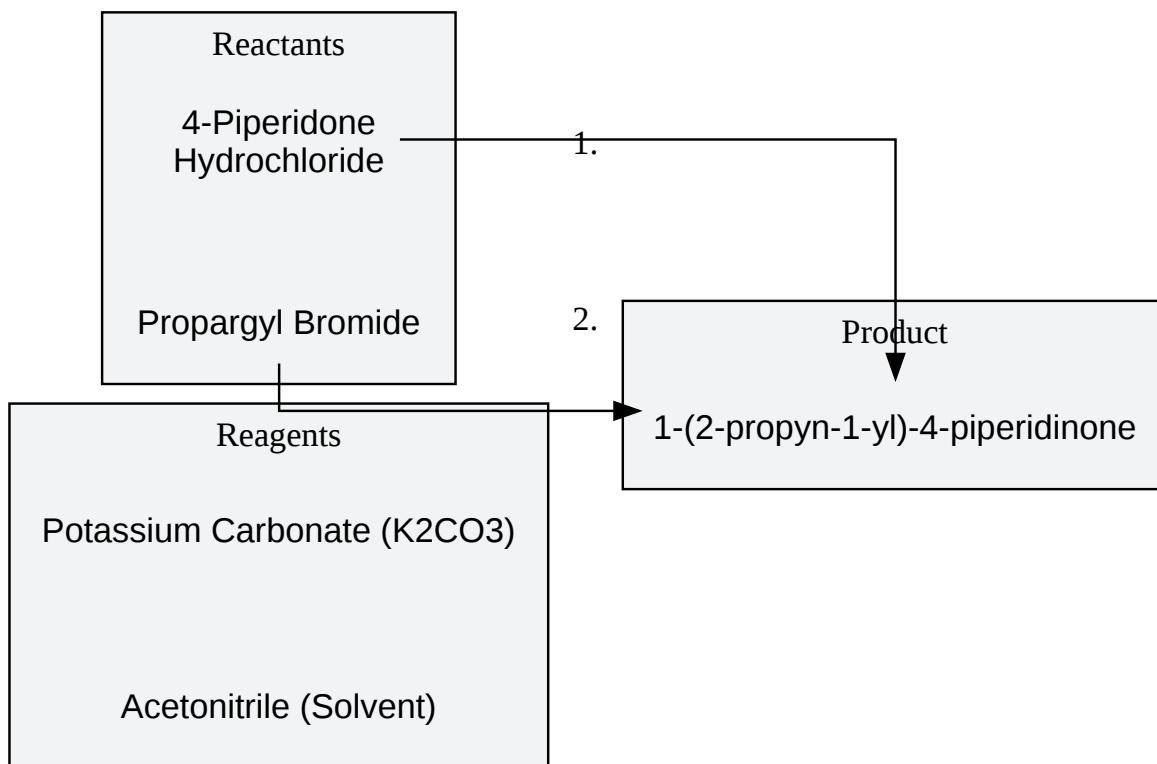
Synthesis Methodology: N-Alkylation

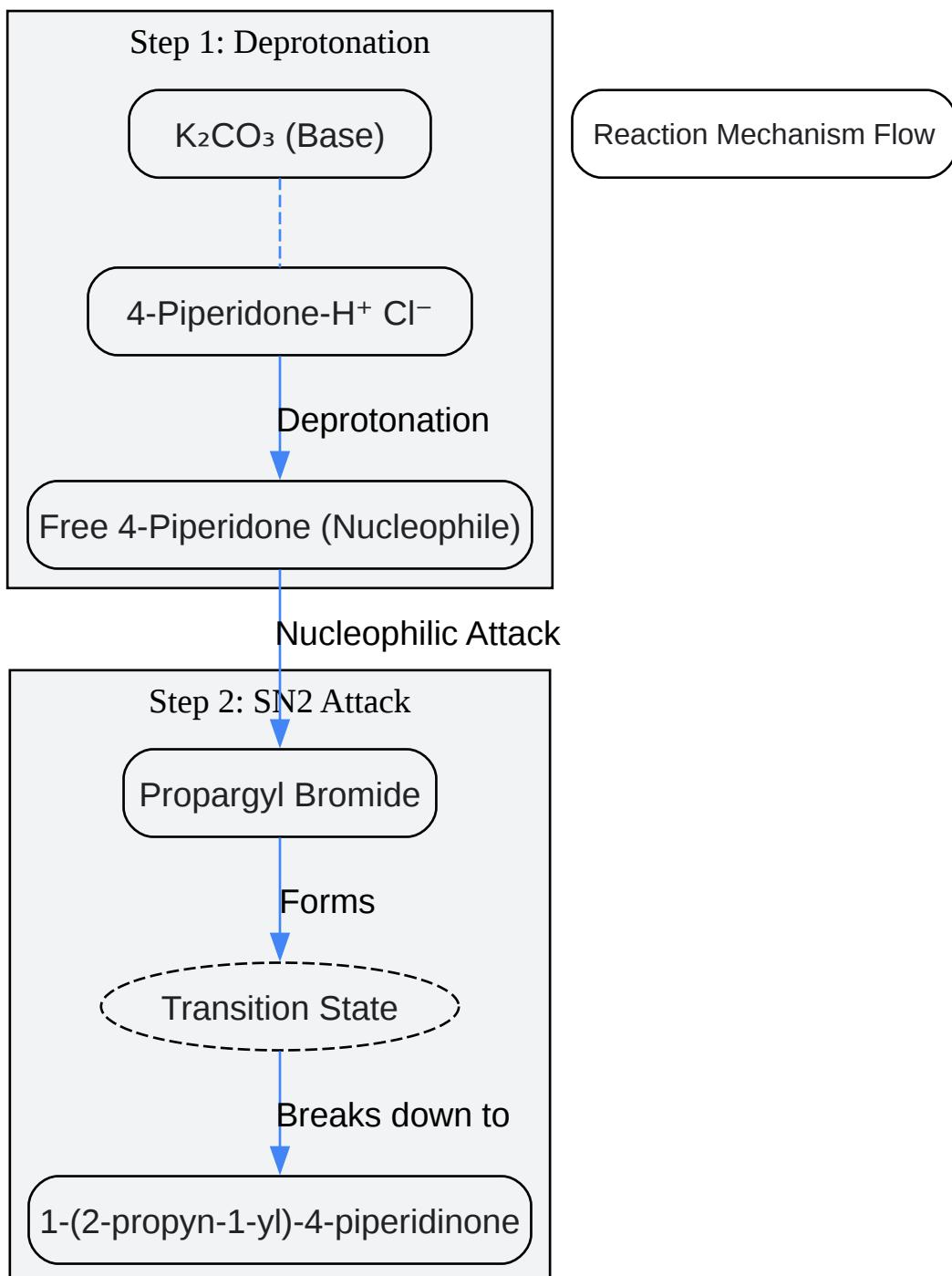
The most direct and widely employed method for the synthesis of **1-(2-propyn-1-yl)-4-piperidinone** is the nucleophilic substitution (SN2) reaction between 4-piperidone and an appropriate propargylating agent, typically propargyl bromide.

Overall Reaction Scheme

The reaction proceeds by treating 4-piperidone, commonly available as its hydrochloride monohydrate salt, with propargyl bromide in the presence of a suitable base.

Overall Synthesis Scheme





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